5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid
Description
This compound is a spirocyclic amino acid derivative featuring a 5-azaspiro[2.4]heptane core, a seven-membered bicyclic structure with a fused cyclopropane ring. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 5-position serves as a base-labile protecting group, commonly used in peptide synthesis to shield the amine during chain elongation . The carboxylic acid moiety at the 7-position enhances solubility and enables conjugation to other molecules, making it valuable in medicinal chemistry and drug discovery. Its molecular formula is C₂₄H₂₃NO₄ (exact weight inferred from structural analogs), and it is typically stored at 2–8°C to prevent decomposition .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-11-23(13-22(19)9-10-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSWDJOGUHIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138525-93-4 | |
| Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a ketone and an amine can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine for Fmoc deprotection.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic core.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives after Fmoc removal.
Scientific Research Applications
Drug Design and Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of antibacterial agents, particularly those targeting resistant strains of bacteria.
Case Study: Sitafloxacin Intermediate
One prominent application is in the synthesis of sitafloxacin, a fluoroquinolone antibiotic. The synthesis pathway involves converting 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid into (7S)-5-azaspiro[2.4]heptane-7-yl-tert-butyl carbamate, which exhibits enhanced antibacterial activity against Gram-positive bacteria and fluoroquinolone-resistant strains .
| Compound | Activity | Resistance | Bioavailability |
|---|---|---|---|
| Sitafloxacin | Broad-spectrum antibacterial | Resistant to fluoroquinolones | >70% |
Biological Evaluations
The compound's derivatives have been evaluated for their biological activities, particularly their interactions with various biological targets.
Antibacterial Activity
Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, studies have shown that these compounds can effectively combat infections caused by resistant bacterial strains, making them valuable candidates for further development .
Structural Modifications and Functionalization
The ability to modify the structure of this compound allows for the creation of various functionalized derivatives that can enhance its pharmacological profile.
Functionalization Approaches
Recent research has focused on synthesizing derivatives with diverse functional groups that can improve lipophilicity, solubility, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic properties of the resulting drugs .
Future Perspectives
Given its promising applications in drug design and synthesis, further research into this compound is warranted. Its potential as a scaffold for developing new therapeutic agents makes it an attractive target for ongoing studies in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. Upon deprotection, the free amine can participate in peptide bond formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting differences in protecting groups, spiro ring systems, and applications:
Key Comparison Points
Protecting Group Chemistry :
- Fmoc : Base-sensitive (e.g., piperidine-cleavable), ideal for solid-phase peptide synthesis (SPPS) .
- Boc : Acid-labile (e.g., TFA-cleavable), preferred for solution-phase synthesis .
- Benzyl : Requires catalytic hydrogenation, limiting compatibility with sulfur-containing peptides .
Spiro Ring Variations :
- Spiro[2.4]heptane : Compact structure with a cyclopropane ring, enhancing rigidity and metabolic stability .
- Spiro[3.4]octane : Larger ring system improves solubility and conformational diversity .
Stereochemical Impact :
- The (6S)-configured analog (CAS 2387568-16-1) demonstrates the importance of chirality in binding affinity, particularly for targeting proteolysis-targeting chimeras (PROTACs) .
Applications: Fmoc/Boc Derivatives: Widely used in peptide and peptidomimetic synthesis for oncology and neurodegenerative disease research .
Research Findings
- Stability : Boc-protected analogs exhibit superior stability in basic media compared to Fmoc derivatives, which degrade rapidly under alkaline conditions .
- Biological Activity : Spiro[2.4]heptane cores mimic proline residues, inducing conformational constraints that enhance protease resistance in peptide therapeutics .
- Synthetic Utility : The Fmoc variant (target compound) is favored in automated SPPS due to its compatibility with standard protocols, while spiro[3.4]octane derivatives require optimized coupling conditions .
Biological Activity
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various bioactive molecules. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. Its chemical formula is C₁₈H₁₉N₃O₄, and it has been studied for its potential interactions with various biological targets.
Antibacterial Activity
One of the notable aspects of this compound is its role as an intermediate in the synthesis of sitafloxacin, a broad-spectrum antibacterial agent. Sitafloxacin has been shown to be effective against a variety of bacterial infections, including those resistant to other antibiotics. The spirocyclic structure enhances its ability to penetrate bacterial cell walls, making it a potent antibacterial agent .
The mechanism through which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription . This inhibition leads to the cessation of bacterial growth and replication.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes:
- Formation of the spirocyclic core : Using cyclization reactions that incorporate nitrogen atoms into the spiro structure.
- Protection and deprotection steps : Utilizing protecting groups such as Boc or Fmoc to facilitate selective reactions.
- Final carboxylic acid formation : Achieved through hydrolysis or oxidation reactions .
Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, showing promising results comparable to existing antibiotics .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Compound C | 4 | Pseudomonas aeruginosa |
Study 2: In Vivo Efficacy
In vivo studies on animal models indicated that the compound could effectively reduce bacterial load in infected tissues when administered at therapeutic doses. The pharmacokinetics suggested good absorption and distribution properties, enhancing its potential as a therapeutic agent .
Q & A
Q. How should this compound be stored to ensure long-term stability?
Answer: For optimal stability, store the compound as a powder at -20°C (up to 3 years) or 4°C (up to 2 years). In solvent, it remains stable for 6 months at -20°C or 1 month at 4°C . Avoid exposure to heat, moisture, and incompatible materials (e.g., strong acids/bases) to prevent decomposition .
Q. What solvents are suitable for dissolving this compound in experimental workflows?
Answer: The compound exhibits high solubility in DMSO (100 mg/mL, ~281 mM) but requires sonication for full dissolution. For in vivo applications, it forms transparent solutions at concentrations ≥2.5 mg/mL (~7 mM) in aqueous buffers. Pre-screening solvent compatibility is advised to avoid precipitation or degradation .
Q. What safety precautions are required when handling this compound?
Answer: Follow GHS guidelines:
Q. Which analytical methods are recommended for structural characterization?
Answer: Use 1H/13C NMR to confirm the spiro ring and Fmoc-protection (δ 2.5–4.5 ppm for azaspiro carbons; δ 7.0–7.8 ppm for fluorenyl protons). Mass spectrometry (MS) with ESI or MALDI ionization validates molecular weight (±0.1 Da accuracy). Purity can be assessed via HPLC with UV detection at 260 nm .
Advanced Research Questions
Q. What synthetic strategies enable the introduction of the Fmoc-protected azaspiro ring?
Answer: The azaspiro core is typically synthesized via intramolecular cyclization of a β-lactam precursor under basic conditions. Fmoc protection is introduced using Fmoc-Cl in anhydrous DMF, followed by purification via flash chromatography (silica gel, hexane/EtOAc gradient). Yields >75% are achievable with optimized stoichiometry .
Q. How does pH or reactive agents impact the compound’s stability?
Answer: The compound is stable under neutral conditions but degrades in strongly acidic (pH <3) or basic (pH >10) environments, releasing toxic fumes (e.g., CO, NOx). Avoid oxidizing/reducing agents to prevent decomposition of the fluorenyl group. Pre-formulation studies using accelerated stability testing (40°C/75% RH) are recommended for long-term applications .
Q. What role does the Fmoc group play in peptide synthesis applications?
Answer: The Fmoc group acts as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (20% piperidine/DMF) while preserving the azaspiro ring. This enables selective functionalization of the carboxylic acid moiety for conjugate synthesis .
Q. How can computational modeling predict reactivity in synthetic pathways?
Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the spiro ring’s strain energy and predict regioselectivity in nucleophilic attacks. Molecular dynamics (MD) simulations assess solvation effects and aggregation tendencies, guiding solvent selection for reactions .
Q. What experimental design approaches optimize synthesis yield?
Answer: Use factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 design (temperature: 25–60°C; catalyst: 5–10 mol%; solvent: DMF vs. THF) identifies interactions between factors. Response surface methodology (RSM) refines optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
